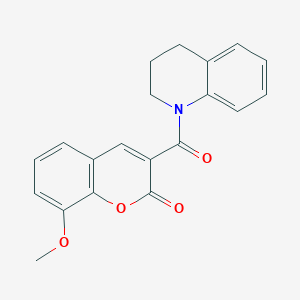

8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one

Description

8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones

Properties

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-24-17-10-4-7-14-12-15(20(23)25-18(14)17)19(22)21-11-5-8-13-6-2-3-9-16(13)21/h2-4,6-7,9-10,12H,5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOARYOGFUADBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be attached through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group at position 8 undergoes nucleophilic substitution under basic or acidic conditions. For instance:

-

Demethylation : Treatment with HBr in acetic acid replaces the methoxy group with a hydroxyl group, forming 8-hydroxy derivatives. This reaction is critical for generating phenolic intermediates for further functionalization .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| HBr (48%), AcOH, reflux, 4 hrs | 8-Hydroxy-3-(1,2,3,4-THQ-carbonyl)coumarin | 72% |

Coumarin Ring-Opening Reactions

The lactone ring in the coumarin moiety undergoes hydrolysis under alkaline conditions:

-

Base-Catalyzed Hydrolysis : Reaction with NaOH (10% aqueous) at 80°C opens the lactone ring, forming the corresponding carboxylic acid derivative.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (10%), H2O, 80°C, 2 hrs | 3-(1,2,3,4-THQ-carbonyl)-8-methoxycoumaric acid | 68% |

Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions:

-

Matsuda–Heck Coupling : Reacts with aryl diazonium salts (e.g., 4-chlorobenzenediazonium tetrafluoroborate) in acetonitrile with NaOAc as a base, yielding alkenylated derivatives. This reaction exploits the electron-deficient coumarin core .

| Diazonium Salt | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Cl-C6H4N2+ BF4− | Pd(OAc)2 | CH3CN | 79% |

Functionalization of the Tetrahydroquinoline Moiety

The tetrahydroquinoline (THQ) subunit undergoes oxidation and reduction:

-

Oxidation : Treatment with KMnO4 in acidic medium converts the THQ ring to a quinoline derivative, enhancing π-conjugation .

-

Reduction : Hydrogenation with Pd/C and H2 saturates the quinoline ring, forming decahydroquinoline analogs.

Electrophilic Aromatic Substitution

The coumarin aromatic ring undergoes electrophilic substitution at position 6:

-

Nitration : Reaction with HNO3/H2SO4 introduces a nitro group, which can be reduced to an amine for further derivatization .

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO3 (conc.), H2SO4, 0°C, 1 hr | C6 | 6-Nitro-8-methoxy-3-(THQ-carbonyl)coumarin | 58% |

Metal Chelation

The compound acts as a bidentate ligand, forming stable complexes with transition metals via the coumarin carbonyl and quinoline nitrogen :

-

Copper(II) Complexation : Reacts with CuCl2 in ethanol to form a 1:1 complex, confirmed by UV-Vis and ESR spectroscopy .

| Metal Salt | Stoichiometry | Application | Reference |

|---|---|---|---|

| CuCl2·2H2O | 1:1 | Antimicrobial agents |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition reactions between the coumarin double bond and alkenes, forming fused cyclobutane derivatives .

| Alkene | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylene | UV (365 nm), CH2Cl2 | 8-Methoxy-3-(THQ-carbonyl)-cyclobutane-coumarin | 41% |

Critical Analysis of Reaction Selectivity

-

Steric Effects : Bulky substituents on the THQ ring reduce reaction rates at the coumarin core.

-

Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the coumarin ring enhance electrophilic substitution at position 6 .

-

Solvent Dependency : Polar aprotic solvents (e.g., CH3CN) improve yields in coupling reactions compared to protic solvents .

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one arises from its structural characteristics that suggest possible interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroquinoline exhibit activity against human cervix carcinoma (HeLa) and ovarian carcinoma (A2780) cells . The dual functionality of this compound may enhance its efficacy in targeting cancer cells.

Anticoagulant Properties

Coumarins and their derivatives are known for their anticoagulant effects. The presence of the chromenone moiety in this compound suggests potential applications in cardiovascular health by inhibiting clot formation.

Anti-inflammatory Effects

Similar compounds have been reported to possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the chromenone backbone.

- Introduction of the tetrahydroquinoline carbonyl group.

These synthetic routes are crucial for optimizing yield and purity, which directly affect the compound's biological activity .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies may focus on:

- Binding affinity to specific receptors or enzymes.

- Inhibition of key biological pathways involved in disease processes.

Such studies provide insights into the compound's therapeutic potential and guide further development .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its structural synergy between chromenone and tetrahydroquinoline moieties. A comparison with structurally similar compounds highlights its potential advantages:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyquinoline derivative | Known for strong antimicrobial activity |

| Coumarin | Coumarin derivative | Exhibits anticoagulant properties |

| Tetrahydroquinoline | Tetrahydroquinoline derivative | Potential neuroprotective effects |

This table illustrates how the combined features of this compound may offer synergistic effects not observed in its analogs .

Future Directions and Case Studies

Future research on this compound should focus on:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Clinical trials to evaluate safety and efficacy in humans.

Case studies involving similar compounds can provide a framework for understanding the potential impacts of this compound in therapeutic settings.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Coumarins: Similar in structure and known for their anticoagulant properties.

Quinolines: Known for their antimalarial activity.

Chromones: Used in the treatment of allergic conditions.

Uniqueness

The unique combination of the chromenone core with the tetrahydroquinoline moiety and methoxy group may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Biological Activity

The compound 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one is a derivative of chromenone and tetrahydroquinoline, which has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : CHN\O

- Molecular Weight : Approximately 285.32 g/mol

This compound features a chromenone backbone substituted with a methoxy group and a tetrahydroquinoline moiety. The structural characteristics contribute to its pharmacological properties.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of chromenone have shown potential in scavenging free radicals and reducing oxidative stress in cellular models .

Acetylcholinesterase (AChE) Inhibition

A study evaluating modified Tacrine derivatives, which include similar structures to our compound of interest, demonstrated potent AChE inhibitory activity. The most effective derivatives exhibited IC values significantly lower than that of established drugs like rivastigmine . This suggests that this compound may also possess similar AChE inhibitory effects.

Butyrylcholinesterase (BuChE) Inhibition

In addition to AChE inhibition, certain derivatives showed strong BuChE inhibitory activity. Compounds with structural similarities indicated IC values in the low micromolar range, suggesting potential for treating neurodegenerative diseases by modulating cholinergic signaling .

Neuroprotective Effects

The neuroprotective potential of this compound is supported by studies demonstrating its ability to inhibit β-secretase (BACE-1), which is crucial in the pathogenesis of Alzheimer's disease. Compounds exhibiting BACE-1 inhibition have been reported with IC values below 0.5 μM .

Antimicrobial Activity

Emerging data suggest that this compound may exhibit antimicrobial properties. Research on related coumarin derivatives has shown effectiveness against various bacterial strains, indicating a potential for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that certain derivatives may possess cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound demonstrated selective cytotoxicity against melanoma cells while sparing normal cells .

Table of Biological Activities

| Activity | IC Value (μM) | Reference |

|---|---|---|

| AChE Inhibition | < 0.08 | |

| BuChE Inhibition | < 0.14 | |

| BACE-1 Inhibition | < 0.44 | |

| Antioxidant Activity | Varies | |

| Cytotoxicity (Melanoma) | Selective |

Research Insights

Several studies have focused on the synthesis and evaluation of derivatives similar to this compound:

- Synthesis Techniques : Various synthetic routes have been developed for producing these compounds efficiently while maintaining high yields and purity .

- Biological Screening : Comprehensive biological screening has been conducted to assess the inhibitory activities against key enzymes involved in neurodegenerative diseases and cancer pathways .

- Mechanistic Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and their target enzymes, enhancing understanding of their mechanisms of action .

Q & A

Q. What are the recommended synthetic routes for 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one?

The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of 8-methoxy-2H-chromen-2-one with 1,2,3,4-tetrahydroquinoline-1-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C, using triethylamine as a base) .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Validation : Confirm purity (>95%) using HPLC and structural identity via -/-NMR and HRMS .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

- Method : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours.

- Analysis : Monitor degradation by UPLC-MS/MS and quantify residual compound using a validated calibration curve .

- Key Parameters : Degradation products (e.g., hydrolysis of the tetrahydroquinoline carbonyl group) should be identified via fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different studies?

- Approach :

- Replicate Experiments : Ensure consistent assay conditions (e.g., cell lines, incubation times, solvent controls).

- Structural Confirmation : Verify compound identity using X-ray crystallography (if crystalline) or 2D-NMR (e.g., - COSY, HSQC) to rule out isomerism or impurities .

- Mechanistic Profiling : Compare target engagement (e.g., enzyme inhibition IC) across assays to identify context-dependent activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Protocol :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs).

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

- Validation : Cross-check predicted binding poses with mutagenesis data or SAR studies .

Q. What advanced analytical methods are suitable for quantifying trace impurities in the compound?

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Strategy :

- Substituent Variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or tetrahydroquinoline groups (e.g., methyl, nitro substituents) .

- Biological Testing : Screen analogs against panels of targets (e.g., cancer cell lines, enzymes) to correlate substituents with potency .

- Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to model SAR trends .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

- Troubleshooting :

- Catalyst Optimization : Replace traditional bases with DMAP or N-heterocyclic carbenes to enhance acylation efficiency .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .

- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .

Q. What experimental designs mitigate photodegradation during bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.